2-(2-bromo-4-tert-butylphenoxy)acetamide
Description
2-(2-Bromo-4-tert-butylphenoxy)acetamide is a synthetic phenoxy acetamide derivative characterized by a bromine atom at the ortho position and a bulky tert-butyl group at the para position of the phenoxy ring. The acetamide moiety (-NHCOCH3) is linked to the oxygen atom of the phenoxy group.
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVFYCKGGDMGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)acetamide typically involves the reaction of 2-bromo-4-tert-butylphenol with chloroacetic acid or its derivatives under basic conditions to form the corresponding phenoxyacetic acid. This intermediate is then converted to the acetamide through a reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of 2-(2-bromo-4-tert-butylphenoxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The key steps include the bromination of 4-tert-butylphenol, followed by etherification with chloroacetic acid, and finally, amidation to form the desired acetamide .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and phenoxy moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Bromo and Alkyl Substituents
- 2-(2-Bromo-4-methylphenoxy)acetamide (CAS 102066-01-3, ): Differs by having a methyl group instead of tert-butyl at the para position. Lower molecular weight (C9H10BrNO2 vs. C12H15BrNO2 for the target compound). Methyl’s smaller size may reduce steric effects and enhance solubility compared to tert-butyl .
- 2-(4-Bromo-2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide (CAS 449169-56-6, ): Bromine at para and tert-butyl at ortho positions, with an additional methoxyethyl group on the acetamide. The methoxyethyl chain increases hydrogen-bond acceptor capacity (TPSA: 47.6 vs.
Halogen and Functional Group Modifications
- 2-(4-Bromo-2-methylphenoxy)-N-(4-fluorophenyl)acetamide (CAS 433947-52-5, ): Fluorine on the acetamide’s phenyl ring enhances electronegativity, possibly improving metabolic stability. Demonstrated in studies where fluorine substitution increases membrane permeability .
- 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (): Chlorine and formyl groups alter electronic properties, while the phenylethyl chain may enhance receptor binding in antifungal applications .
Antimicrobial and Antifungal Activity
- Target Compound : Predicted activity based on tert-butyl’s hydrophobicity, which may disrupt microbial membranes (analogous to tert-butyl-containing agrochemicals in ).
- Acetamide Derivatives with Thiazole/Pyridine Rings ():
Enzyme Inhibition Potential
- 17β-HSD2 Inhibitors (): Analogs with hydrophobic chains (e.g., N-phenethyl in compound 13) showed enhanced enzyme inhibition.
Physicochemical Properties
- Key Trends :
- tert-butyl increases molecular weight and logP (enhanced lipophilicity).
- Methoxyethyl substitution raises TPSA, improving solubility .
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